1-(2,4-Difluorobenzoyl)azetidin-3-ol
CAS No.: 1340101-44-1
Cat. No.: VC3078581
Molecular Formula: C10H9F2NO2
Molecular Weight: 213.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1340101-44-1 |
|---|---|
| Molecular Formula | C10H9F2NO2 |
| Molecular Weight | 213.18 g/mol |
| IUPAC Name | (2,4-difluorophenyl)-(3-hydroxyazetidin-1-yl)methanone |
| Standard InChI | InChI=1S/C10H9F2NO2/c11-6-1-2-8(9(12)3-6)10(15)13-4-7(14)5-13/h1-3,7,14H,4-5H2 |
| Standard InChI Key | QPLJTGVGDRLXTD-UHFFFAOYSA-N |
| SMILES | C1C(CN1C(=O)C2=C(C=C(C=C2)F)F)O |
| Canonical SMILES | C1C(CN1C(=O)C2=C(C=C(C=C2)F)F)O |
Introduction
1-(2,4-Difluorobenzoyl)azetidin-3-ol, with the chemical formula C10H9F2NO2, is a synthetic organic compound that belongs to the azetidine class, a type of heterocyclic amine. This compound is of interest in pharmaceutical and chemical research due to its potential biological activities and structural properties. Despite limited specific information available on this compound, its structure suggests it could be explored for various applications, including medicinal chemistry.
Synthesis and Preparation
The synthesis of 1-(2,4-Difluorobenzoyl)azetidin-3-ol typically involves the reaction of 2,4-difluorobenzoyl chloride with azetidin-3-ol. This process requires careful control of reaction conditions to ensure high yield and purity.
Potential Biological Activities
While specific biological activity data for 1-(2,4-Difluorobenzoyl)azetidin-3-ol is limited, compounds with similar structures have shown potential in various therapeutic areas. For example, azetidine derivatives have been explored for their antimicrobial and anticancer properties . The presence of fluorine atoms can enhance the compound's ability to interact with biological targets.
Research Findings and Future Directions
Given the lack of detailed research findings specifically on 1-(2,4-Difluorobenzoyl)azetidin-3-ol, future studies could focus on its synthesis optimization, biological activity screening, and structure-activity relationship (SAR) analysis. This would involve evaluating its potential as a lead compound in drug discovery processes.
Note:
Due to the limited availability of specific research on 1-(2,4-Difluorobenzoyl)azetidin-3-ol, this article provides a general overview based on related compounds and potential applications. Further research is necessary to fully understand its properties and biological activities.
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